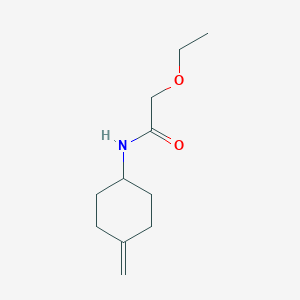
Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate, also known as MBHTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MBHTP belongs to the class of tetrahydropyridine compounds, which are known to have a range of biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate is a derivative of tetrahydropyridine-3-carboxylic acid, which has shown various biological activities. Its synthesis involves phosphine-catalyzed ring-forming reactions and intramolecular 1,6-conjugate addition of 2,4-dienylamines, highlighting its significance in organic synthesis and potential biological applications (Kim, Kim, Moon, & Kim, 2016).
Antiviral Properties
- A series of 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, which are closely related to the compound , have been synthesized as potential antiviral compounds. This points to the potential antiviral applications of similar compounds in the family (Grishina, Borisenko, Veselov, & Petrenko, 2005).
Proline Mimics and Crystal Structures
- Methyl (2R)-(1-benzoyl-2-benzyl-1,2,3,6-tetrahydropyridin-2-yl)carboxylate, a compound similar to the one , has been studied for its proline mimicking properties and crystal structures. This research contributes to understanding the structural and chemical properties of tetrahydropyridine derivatives (Gardiner & Abell, 2004).
Functionalized Tetrahydropyridines
- The synthesis of highly functionalized tetrahydropyridines, including derivatives similar to this compound, has been achieved. This showcases the chemical versatility and potential application in developing novel molecules with specific properties (Zhu, Lan, & Kwon, 2003).
Potential as Anti-inflammatory Agents
- Research on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the compound in focus, indicates potential anti-inflammatory applications. This suggests that similar structures could be explored for their anti-inflammatory properties (Moloney, 2001).
Crystallography and Stereochemistry
- The crystal structure and stereochemistry of various tetrahydropyridine derivatives, including ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provide valuable insights into the physical and chemical characteristics of these compounds, which is essential for understanding their potential applications (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H303 and H320, which indicate that it may be harmful if swallowed and causes eye irritation, respectively . The precautionary statements are P305+351+338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
methyl 1-benzyl-3-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-7,13,16H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDTUIMTHYQYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)
![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)